molecular formula C11H16O B3114134 4-Phenylpentan-1-ol CAS No. 19967-24-9

4-Phenylpentan-1-ol

Cat. No. B3114134
CAS RN: 19967-24-9
M. Wt: 164.24 g/mol
InChI Key: IMUUTWZFQCAVRV-UHFFFAOYSA-N
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Description

4-Phenylpentan-1-ol is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.24 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Phenylpentan-1-ol consists of a pentanol chain with a phenyl group attached to the fourth carbon . The InChI representation of the molecule is InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1 .


Physical And Chemical Properties Analysis

4-Phenylpentan-1-ol has several computed properties . It has a molecular weight of 164.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 164.120115130 g/mol . The Topological Polar Surface Area is 20.2 Ų .

Scientific Research Applications

Synthesis and Catalysis

  • Organophosphine-catalyzed reactions use 4-Phenylpentan-1-ol derivatives for synthesizing 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, highlighting the compound's utility in selective synthesis with high efficiency and mild reaction conditions (Zhang et al., 2010).

Photochemistry

  • The compound plays a role in the study of temperature-dependent solvent effects in photochemistry, particularly in the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This highlights its utility in understanding photoreaction mechanisms and solvent interactions (Klán & Literák, 1999).

Molecular Conformation

  • Research on preferred molecular conformations of compounds like 4-Phenylpentan-1-ol is significant in understanding molecular interactions and stability. This research aids in the prediction of molecular behavior in different environments (HirotaMinoru et al., 1981).

Chemical Rearrangements and Catalysis

  • Acid-catalyzed cyclialkylation of derivatives of 4-Phenylpentan-1-ol leads to unexpected rearrangements, forming various indene derivatives. This research is pivotal for understanding reaction mechanisms and developing novel synthetic pathways (Blum et al., 2002).

Chemical Extraction and Separation

  • 4-Phenylpentan-1-ol derivatives are used in the selective extraction and separation of metals, such as iron(III), from various solutions. This application is critical in analytical chemistry and metal recovery processes (Gawali & Shinde, 1974).

Spectroscopy and Chemical Analysis

  • The compound and its derivatives are subjects in spectroscopic studies, aiding in understanding molecular structures and chemical properties. This is essential in the field of chemical analysis and molecular identification (Westphal et al., 2012).

properties

IUPAC Name

4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUTWZFQCAVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314425
Record name δ-Methylbenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpentan-1-ol

CAS RN

19967-24-9
Record name δ-Methylbenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19967-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name δ-Methylbenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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